N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydrofuran-2-carboxamide
Overview
Description
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydrofuran-2-carboxamide is a complex organic compound that features a benzoxazine moiety fused with a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydrofuran-2-carboxamide typically involves the cyclization of anthranilic acid derivatives with appropriate reagents. One common method involves the reaction of anthranilic acid with acyl chlorides in the presence of a base such as pyridine . This reaction forms the benzoxazine ring, which is then further reacted with tetrahydrofuran-2-carboxylic acid derivatives to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Aniline or piperidine in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Hydroxylated benzoxazine derivatives.
Substitution: Sulfonamides and amides.
Scientific Research Applications
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydrofuran-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzoxazine moiety can form hydrogen bonds and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The compound’s ability to undergo various chemical modifications also allows it to interact with different biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-oxo-4H-3,1-benzoxazin-2-yl)-1-benzenesulfonyl chloride .
- 4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl-4-methylbenzenesulfonate .
- N-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl derivatives .
Uniqueness
N-[3-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]tetrahydrofuran-2-carboxamide is unique due to its combination of a benzoxazine moiety with a tetrahydrofuran ring, which imparts distinct chemical and biological properties. This structural uniqueness allows for a wide range of applications and reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(4-oxo-3,1-benzoxazin-2-yl)phenyl]oxolane-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c22-17(16-9-4-10-24-16)20-13-6-3-5-12(11-13)18-21-15-8-2-1-7-14(15)19(23)25-18/h1-3,5-8,11,16H,4,9-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KACVDKSHNMKDPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4C(=O)O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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